

## **GNF-7 chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GNF7686  |           |
| Cat. No.:            | B2600915 | Get Quote |

An In-Depth Technical Guide to the Multi-Kinase Inhibitor GNF-7

#### Introduction

GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant efficacy in various preclinical models of cancer. Initially developed as a Type-II inhibitor targeting the Bcr-Abl fusion protein, including the drug-resistant T315I "gatekeeper" mutant, its activity profile has since expanded considerably.[1][2][3] Subsequent research has revealed GNF-7's potent inhibitory effects against other key signaling kinases, establishing it as a promising therapeutic agent for hematologic malignancies and solid tumors. This document provides a comprehensive overview of GNF-7, detailing its chemical properties, mechanism of action, pharmacological data, and the experimental methodologies used in its characterization.

### **Chemical and Physical Properties**

GNF-7, chemically named N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide, is a complex heterocyclic molecule.[2] Its key physicochemical properties are summarized below.



| Property         | Value                    | Reference |
|------------------|--------------------------|-----------|
| Chemical Formula | C28H24F3N7O2             | [1][2]    |
| Molecular Weight | 547.53 g/mol             | [1][2]    |
| CAS Number       | 839706-07-9              | [1][2]    |
| Appearance       | Powder                   | [1]       |
| Purity           | ≥98%                     | [2]       |
| Solubility       | Soluble to 50 mM in DMSO | [2]       |
| Storage          | Store at -20°C           | [2]       |



Figure 1: Chemical Structure of GNF-7.[4]

## **Mechanism of Action and Signaling Pathways**

GNF-7 is a multi-targeted kinase inhibitor, and its therapeutic effects are derived from the simultaneous suppression of several oncogenic signaling pathways.

#### Inhibition of Bcr-Abl in Chronic Myeloid Leukemia (CML)

GNF-7 was originally characterized as a potent, Type-II inhibitor of the Bcr-Abl kinase. Unlike Type-I inhibitors, which bind to the active conformation of the kinase, GNF-7 binds to the inactive "DFG-out" conformation. This mechanism allows it to effectively inhibit not only the wild-type Bcr-Abl but also a range of clinically relevant mutants that confer resistance to other therapies, most notably the T315I mutant.[1][2]

# Dual Inhibition of ACK1 and GCK in NRAS-Mutant Leukemia

In acute myelogenous leukemia (AML) and acute lymphoblastic leukemia (ALL) driven by NRAS mutations, GNF-7 exerts its potent anti-proliferative effects through the combined inhibition of Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK).[5][6] This



dual inhibition leads to the suppression of the pro-survival AKT/mTOR signaling pathway, ultimately inducing cell cycle arrest and apoptosis in NRAS-dependent cancer cells.[2][5][6]



Click to download full resolution via product page



Caption: GNF-7 mechanism in NRAS-mutant leukemia.

# Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)

GNF-7 has also been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly in AML with internal tandem duplication (FLT3-ITD) mutations.[7] It directly binds to the FLT3 protein, blocking its autophosphorylation and the subsequent activation of downstream pro-growth and survival pathways, including STAT5, PI3K/AKT, and MAPK/ERK. GNF-7 demonstrates efficacy against FLT3-ITD mutants that are resistant to other inhibitors like quizartinib.[7]



Click to download full resolution via product page

Caption: GNF-7 inhibition of the FLT3-ITD signaling cascade.

## Synthetic Lethality in TOP1-Deficient Ewing Sarcoma



#### Foundational & Exploratory

Check Availability & Pricing

A high-throughput screen identified GNF-7 as being synthetically lethal in Ewing Sarcoma cells deficient in Topoisomerase 1 (TOP1), a mechanism of resistance to certain chemotherapies.[4] [8][9] The precise mechanism involves the inhibition of a unique profile of kinases, including CSK, p38α, EphA2, Lyn, and ZAK, which appears to be selectively toxic to cells that have lost TOP1 function.[8][9] This finding suggests a potential therapeutic strategy for patients with relapsed or resistant Ewing Sarcoma.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. adooq.com [adooq.com]
- 4. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel therapeutic targets in acute leukemias with NRAS mutations using a pharmacologic approach PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GNF-7, a novel FLT3 inhibitor, overcomes drug resistance for the treatment of FLT3-ITD acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [GNF-7 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2600915#gnf-7-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com